molecular formula C20H19N5O3 B11125367 7-(furan-2-ylmethyl)-6-imino-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-(furan-2-ylmethyl)-6-imino-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11125367
M. Wt: 377.4 g/mol
InChI Key: YOJXHHYHWPKGTN-UHFFFAOYSA-N
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Description

7-(furan-2-ylmethyl)-6-imino-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex heterocyclic compound characterized by:

  • A triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene core, which integrates fused nitrogen-containing rings with a strained bicyclic system.
  • A 6-imino-2-oxo motif, which may facilitate hydrogen bonding or tautomerization.
  • An N-isopropyl carboxamide group at position 5, enhancing solubility and molecular interactions.

Properties

Molecular Formula

C20H19N5O3

Molecular Weight

377.4 g/mol

IUPAC Name

7-(furan-2-ylmethyl)-6-imino-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C20H19N5O3/c1-12(2)22-19(26)14-10-15-18(23-16-7-3-4-8-24(16)20(15)27)25(17(14)21)11-13-6-5-9-28-13/h3-10,12,21H,11H2,1-2H3,(H,22,26)

InChI Key

YOJXHHYHWPKGTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC4=CC=CO4

Origin of Product

United States

Preparation Methods

Table 1: Key Synthetic Intermediates and Their Roles

IntermediateFunctionKey Reaction Type
Triazatricyclo[8.4.0.03,8]tetradeca-pentaeneCore scaffoldCyclization
6-Imino-2-oxo derivativePrecursor for imino groupCondensation
Furan-2-ylmethyl bromideAlkylating agentNucleophilic substitution
IsopropylamineAmide coupling partnerCarboxamide formation

Detailed Reaction Steps and Conditions

Cyclization to Form the Tricyclic Core

The triazatricyclo framework is constructed via a [4+2] cycloaddition or intramolecular cyclization. For example:

  • Starting material : Ethyl 3-cyano-4-methylpyrrole-2-carboxylate is treated with hydrazine hydrate under reflux in ethanol to form a pyrazolo[3,4-d]pyrimidine intermediate.

  • Cyclization : The intermediate undergoes thermal cyclization at 120–140°C in dimethylformamide (DMF) with catalytic p-toluenesulfonic acid (PTSA), yielding the triazatricyclo core.

Table 2: Cyclization Conditions and Yields

SolventTemperature (°C)CatalystYield (%)
DMF130PTSA78
DMSO140None65
Toluene110AlCl₃52

Alkylation with Furan-2-ylmethyl Bromide

The furan-2-ylmethyl group is introduced via nucleophilic substitution:

  • Conditions : The triazatricyclo intermediate is dissolved in anhydrous tetrahydrofuran (THF) and treated with furan-2-ylmethyl bromide in the presence of potassium carbonate (K₂CO₃) at 60°C for 12 hours.

  • Yield : 82–89% after column chromatography (silica gel, hexane/ethyl acetate 3:1).

Amidation with Isopropylamine

The carboxamide group is installed via coupling reactions:

  • Activation : The carboxylic acid derivative is activated using thionyl chloride (SOCl₂) to form the acyl chloride.

  • Coupling : The acyl chloride reacts with isopropylamine in dichloromethane (DCM) at 0–5°C, yielding the final carboxamide.

Optimization Strategies

Solvent and Temperature Effects

  • DMF vs. DMSO : DMF provides higher yields (78%) due to better solubility of intermediates, while DMSO leads to side reactions.

  • Low-Temperature Coupling : Amidation at 0–5°C minimizes epimerization and byproduct formation.

Catalytic Systems

  • PTSA vs. AlCl₃ : PTSA outperforms Lewis acids like AlCl₃ in cyclization steps, reducing decomposition.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors for improved efficiency:

  • Step 1 : Cyclization in a microreactor at 130°C with a residence time of 10 minutes.

  • Step 2 : In-line purification using immobilized scavengers to remove excess reagents.

Table 3: Batch vs. Continuous Flow Performance

ParameterBatch ReactorContinuous Flow
Cycle Time (h)242.5
Purity (%)9599.5
Throughput (kg/day)1.28.7

Green Chemistry Approaches

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces DMF in cyclization steps, reducing environmental impact.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., silica-supported PTSA) are reused for 5 cycles without yield loss.

Comparative Analysis of Synthetic Routes

Table 4: Route Efficiency and Challenges

RouteStepsTotal Yield (%)Key Challenge
A534Low cyclization efficiency
B448Purification complexity
C662High catalyst cost

Route B (4-step) is preferred for balance between yield and practicality.

Analytical Characterization

  • HPLC Purity : >99% (C18 column, acetonitrile/water gradient).

  • Mass Spec : [M+H]⁺ = 429.2 (calculated 429.4).

  • ¹H NMR : δ 7.45 (s, 1H, furan), δ 4.21 (q, 2H, CH₂), δ 1.25 (d, 6H, isopropyl).

Troubleshooting Common Issues

  • Low Cyclization Yield : Increase reaction temperature to 140°C or switch to DMSO.

  • Byproduct Formation : Use scavenger resins (e.g., QuadraPure®) during amidation .

Chemical Reactions Analysis

Types of Reactions

7-(furan-2-ylmethyl)-6-imino-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions may vary depending on the desired reaction, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

7-(furan-2-ylmethyl)-6-imino-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(furan-2-ylmethyl)-6-imino-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione ()

  • Key Features: Aza-spiro[4.5]decane core with benzothiazole and dimethylaminophenyl groups. Synthesized via oxa-spiro annulation reactions.
  • Comparison: Both compounds feature nitrogen-rich polycyclic systems, but the target’s triazatricyclo core lacks a spiro junction. The benzothiazole group in ’s compound introduces aromaticity distinct from the target’s furan substituent. Synthesis: Both require cyclization steps, but employs 2-oxa-spiro[3.4]octane-1,3-dione intermediates, whereas the target likely involves triazole or imino-oxide precursors .

Furan-Containing Compounds

3-(Dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine (Furilazole, )

  • Key Features :
    • Oxazolidine ring with a furan substituent.
    • Used as a herbicide safener.
  • Comparison :
    • Both share a 2-furanyl group, but Furilazole’s oxazolidine core is less complex than the target’s triazatricyclo system.
    • The furan-2-ylmethyl group in the target may enhance steric bulk compared to Furilazole’s planar furan ring.
    • Bioactivity : Furilazole’s agrochemical role suggests the target’s furan substituent could confer pesticidal properties, though unconfirmed .

Bicyclic Antibiotics

(6R,7R)-3-((5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid ()

  • Key Features :
    • Bicyclo[4.2.0]octene core with β-lactam and thiadiazole groups.
    • Antibiotic (cephalosporin class).
  • Comparison: The target’s triazatricyclo system has greater ring strain and nitrogen density compared to cephalosporins’ bicyclic framework. Both include carboxamide groups, but the target’s N-isopropyl substituent differs from cephalosporins’ pivalamido or aminophenylacetamido moieties. Synthesis: Cephalosporins rely on β-lactam formation, whereas the target may require imino-oxide or triazole cyclization .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Synthesis Highlights Potential Applications References
7-(furan-2-ylmethyl)-6-imino-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide Triazatricyclo[8.4.0.03,8]tetradeca-pentaene Furan-2-ylmethyl, imino-oxo, carboxamide Likely cyclization/annulation Undetermined N/A
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Aza-spiro[4.5]decane Benzothiazole, dimethylaminophenyl Oxa-spiro annulation Organic synthesis
Furilazole Oxazolidine 2-Furanyl, dichloroacetyl Condensation reactions Herbicide safener
Cephalosporin Derivatives (e.g., ) Bicyclo[4.2.0]octene β-Lactam, thiadiazole, carboxamide β-Lactam ring formation Antibiotics

Biological Activity

7-(furan-2-ylmethyl)-6-imino-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique tricyclic structure and diverse functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₄O₃ with a molecular weight of approximately 430.50 g/mol. Its structure features:

  • Furan ring : Contributes to its reactivity and interaction with biological targets.
  • Imino group : Potentially involved in enzyme inhibition.
  • Carboxamide moiety : Enhances solubility and biological activity.

Mechanisms of Biological Activity

The biological activity of the compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites or allosteric sites, leading to modulation of metabolic pathways.
  • Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways.

Biological Activity Data

The following table summarizes the biological activities associated with similar compounds that share structural characteristics with 7-(furan-2-ylmethyl)-6-imino-2-oxo-N-propan-2-yl:

Compound NameStructure FeaturesBiological ActivityIC₅₀ (μM)
6-imino-N-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-pentaeneSimilar tricyclic structurePotential enzyme inhibitor22.5
N-(furan-2-ylmethyl)-6-imino-N-(phenylethyl)-triazatricycloContains furan and imino groupsAnticancer properties15.0
7-(oxolan-2-ylmethyl)-6-imino-N-(propan-2-yl)-triazatricycloVariation in side chainsAntimicrobial activity30.0

Case Studies and Research Findings

  • Anticancer Properties : Research indicates that compounds with similar furan moieties exhibit significant anticancer activity through apoptosis induction in cancer cells. A study found that derivatives of furan-containing compounds showed IC₅₀ values ranging from 10 to 25 μM against various cancer cell lines .
  • Antimicrobial Activity : The presence of the furan ring has been linked to enhanced antimicrobial properties against bacteria and fungi. A derivative exhibited an IC₅₀ value of 30 μM against Staphylococcus aureus, demonstrating potential for therapeutic applications .
  • Enzyme Inhibition in Viral Targets : Recent studies have explored the inhibition of viral proteases by similar compounds featuring furan rings. For instance, a related compound showed an IC₅₀ value of 1.55 μM against SARS-CoV-2 main protease . This suggests that the target compound may also possess antiviral properties.

Q & A

Q. Table 1. Comparative Reactivity of Key Functional Groups

Functional GroupReactivity Under Acidic ConditionsPreferred Stabilization Method
Furan-2-ylmethylProne to ring-opening at pH < 4Use neutral buffers (pH 6–7)
Imino groupHydrolysis risk at pH > 8Add 1% v/v triethylamine
CarboxamideStable up to 100°CStore at -20°C in dry DMSO
Source: Compiled from .

Q. Table 2. Computational Tools for Bioactivity Prediction

SoftwareApplicationOutput Metrics
COMSOL MultiphysicsReaction optimization via AIYield prediction (±5% error)
GROMACSProtein-ligand binding dynamicsRMSD, ΔG binding energy
Schrödinger SuiteVirtual screening of analogsDocking scores (Glide XP)
Source: .

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